molecular formula C13H16N2O B12605906 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- CAS No. 651314-65-7

1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-

Cat. No.: B12605906
CAS No.: 651314-65-7
M. Wt: 216.28 g/mol
InChI Key: VKOIBANHTSNQDI-UHFFFAOYSA-N
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Description

1-Azabicyclo[322]nonane, 3-(5-isoxazolylethynyl)- is a complex organic compound that features a bicyclic structure with an azabicyclo nonane core and an isoxazolylethynyl substituent

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the preparation of the azabicyclo[3.2.2]nonane core through a Schmidt or Beckmann reaction followed by catalytic reduction . The isoxazolylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an isoxazole derivative with an ethynyl group in the presence of a palladium catalyst . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is believed to result from its ability to inhibit key enzymes involved in the metabolic pathways of the parasites . The compound may also interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- can be compared to other azabicyclo nonane derivatives, such as:

    2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.

    3-Azabicyclo[3.3.1]nonane: Another related compound with a different ring fusion pattern, which affects its chemical properties and reactivity.

The uniqueness of 1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)- lies in its specific substitution pattern and the presence of the isoxazolylethynyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

651314-65-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-[2-(1-azabicyclo[3.2.2]nonan-3-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C13H16N2O/c1(2-13-3-6-14-16-13)12-9-11-4-7-15(10-12)8-5-11/h3,6,11-12H,4-5,7-10H2

InChI Key

VKOIBANHTSNQDI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC(C2)C#CC3=CC=NO3

Origin of Product

United States

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